molecular formula C20H26N4O2 B5640063 N-[(1-ethyl-1H-imidazol-5-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-[(1-ethyl-1H-imidazol-5-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5640063
M. Wt: 354.4 g/mol
InChI Key: OKCZCDFTIMCUQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole-containing compounds often involves strategies that enable the introduction of diverse functional groups, thereby enhancing their potential activity. For instance, the design and synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides have shown promise as anti-TB agents, highlighting the synthetic versatility of imidazole derivatives in medicinal chemistry (Li et al., 2020).

Molecular Structure Analysis

Imidazole and its derivatives often display unique molecular structures that are crucial for their biological activity. The synthesis and molecular interaction studies of various imidazole derivatives, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, have provided insights into their interaction with biological targets, indicating the importance of molecular structure in drug design (Shim et al., 2002).

Chemical Reactions and Properties

Imidazole derivatives participate in a variety of chemical reactions that define their reactivity and functional applicability. The one-pot synthesis approaches for imidazo[1,5-a]pyridines illustrate the chemical versatility of these compounds, enabling the introduction of substituents at strategic positions to modulate their properties (Crawforth & Paoletti, 2009).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility, melting point, and stability, are essential for their formulation and application in various fields. Although specific data on N-[(1-ethyl-1H-imidazol-5-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not directly available, studies on related compounds provide a foundation for understanding these critical attributes.

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles or electrophiles, acidity or basicity of the imidazole ring, and susceptibility to oxidation or reduction, play significant roles in the functional and application diversity of these compounds. Research on the modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase highlights the chemical property considerations in drug development (Linton et al., 2011).

properties

IUPAC Name

N-[(3-ethylimidazol-4-yl)methyl]-5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-4-23-13-21-10-18(23)11-22-20(26)16-9-19(25)24(12-16)17-7-5-15(6-8-17)14(2)3/h5-8,10,13-14,16H,4,9,11-12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCZCDFTIMCUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-ethyl-1H-imidazol-5-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide

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